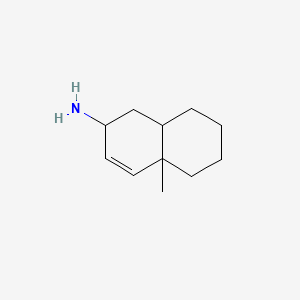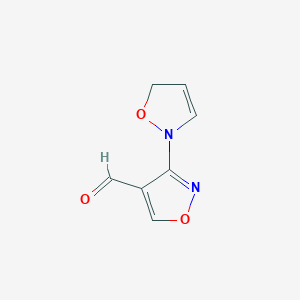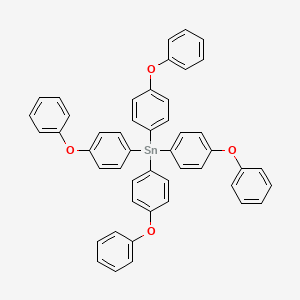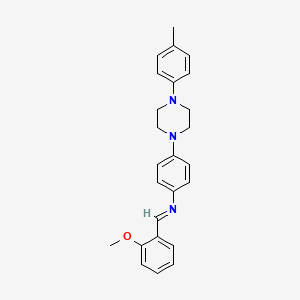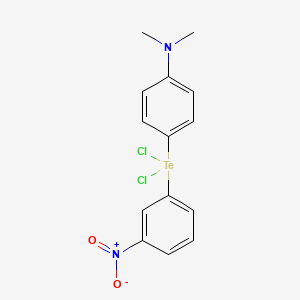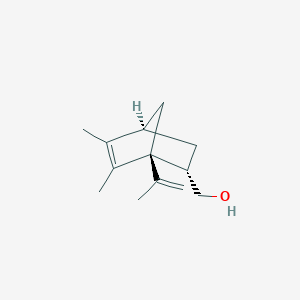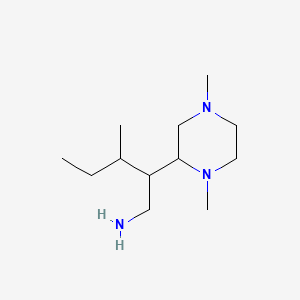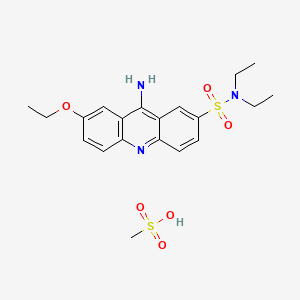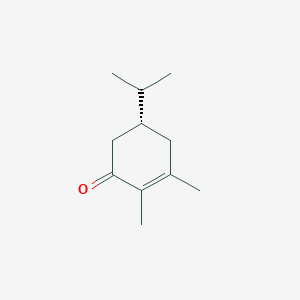![molecular formula C10H16N2O2S B13808248 tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate CAS No. 885268-97-3](/img/structure/B13808248.png)
tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL (2-AMINOTHIOPHEN-3-YL)METHYLCARBAMATE is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is characterized by the presence of a tert-butyl group, an aminothiophene ring, and a methylcarbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (2-AMINOTHIOPHEN-3-YL)METHYLCARBAMATE typically involves the reaction of 2-aminothiophene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and results in the formation of the desired carbamate. Another method involves the use of di-tert-butyl dicarbonate as a reagent, which reacts with 2-aminothiophene to form the carbamate.
Industrial Production Methods
Industrial production of TERT-BUTYL (2-AMINOTHIOPHEN-3-YL)METHYLCARBAMATE may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
TERT-BUTYL (2-AMINOTHIOPHEN-3-YL)METHYLCARBAMATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
TERT-BUTYL (2-AMINOTHIOPHEN-3-YL)METHYLCARBAMATE has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of TERT-BUTYL (2-AMINOTHIOPHEN-3-YL)METHYLCARBAMATE involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The aminothiophene ring may also interact with biological receptors or enzymes, contributing to its bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl carbamate
- Phenyl carbamate
- Methyl carbamate
Comparison
TERT-BUTYL (2-AMINOTHIOPHEN-3-YL)METHYLCARBAMATE is unique due to the presence of the aminothiophene ring, which imparts distinct chemical and biological properties. Compared to other carbamates, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
885268-97-3 |
|---|---|
Fórmula molecular |
C10H16N2O2S |
Peso molecular |
228.31 g/mol |
Nombre IUPAC |
tert-butyl N-[(2-aminothiophen-3-yl)methyl]carbamate |
InChI |
InChI=1S/C10H16N2O2S/c1-10(2,3)14-9(13)12-6-7-4-5-15-8(7)11/h4-5H,6,11H2,1-3H3,(H,12,13) |
Clave InChI |
AAJPCDKPNQLYDC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=C(SC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



